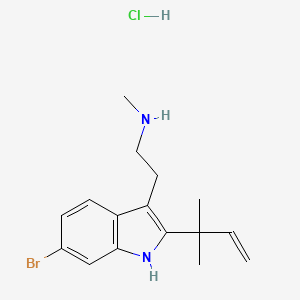
Desformylflustrabrominhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desformylflustrabromine Hydrochloride is a derivative of indole alkaloid, first isolated from the marine bryozoan Flustra foliacea . It is known for its role as a positive allosteric modulator of neuronal nicotinic acetylcholine receptors, specifically the α4β2 subtype . This compound has garnered significant interest due to its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and neuropathic pain .
Wissenschaftliche Forschungsanwendungen
Desformylflustrabromine-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Desformylflustrabromine-Hydrochlorid übt seine Wirkungen aus, indem es als positiver allosterischer Modulator der α4β2-nikotinergen Acetylcholinrezeptoren wirkt . Diese Modulation verstärkt die Reaktion des Rezeptors auf Acetylcholin, was zu einer erhöhten neuronalen Aktivität führt. Die molekularen Zielstrukturen umfassen den α4β2-Rezeptorsubtyp, und die beteiligten Signalwege umfassen den cholinergen Signalweg .
Ähnliche Verbindungen:
Flustrabromine: Ein weiteres Indolalkaloid mit ähnlichen modulatorischen Wirkungen auf nikotinerge Acetylcholinrezeptoren.
Desformylflustrabromine: Die Ausgangssubstanz ohne die Hydrochloridgruppe, ebenfalls ein Modulator von nikotinergen Acetylcholinrezeptoren.
Einzigartigkeit: Desformylflustrabromine-Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz als positiver allosterischer Modulator der α4β2-nikotinergen Acetylcholinrezeptoren . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen .
Wirkmechanismus
Target of Action
Desformylflustrabromine Hydrochloride (dFBr) is a selective agonist of the neuronal nicotinic acetylcholine receptor (nAChR) in α4β2 neurons . The α4β2 nicotinic acetylcholine receptors (α4β2-nAChRs) are the most predominant nAChRs in the brain . They play a crucial role in cognitive processes and are involved in the pathophysiology of disorders that affect cognitive abilities, such as schizophrenia and Alzheimer’s disease .
Mode of Action
dFBr acts as a positive allosteric modulator of α4β2-nAChRs . It enhances the receptor’s response to acetylcholine, the natural ligand, by binding to a site different from the acetylcholine binding site . This modulation increases the whole cell current when co-applied with effective concentrations of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by dFBr is the nicotinic acetylcholine receptor pathway . By potentiating the α4β2-nAChRs, dFBr enhances the flow of ions through the receptor channel, leading to increased neuronal excitability and neurotransmitter release . This can have downstream effects on various cognitive processes.
Result of Action
The potentiation of α4β2-nAChRs by dFBr has several effects at the molecular and cellular levels. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models . Furthermore, it has been found to enhance cognition . For instance, dFBr attenuated the delay-induced impairment in novel object recognition task performance and facilitated cognitive flexibility in the attentional set-shifting task in rats .
Action Environment
The action, efficacy, and stability of dFBr can be influenced by various environmental factors. Given its marine origin and its ability to cross the blood-brain barrier , it can be hypothesized that factors such as temperature, pH, and presence of other molecules could potentially impact its action.
Zukünftige Richtungen
Desformylflustrabromine Hydrochloride has been shown to have anti-addictive effects in vivo . It has also been shown to enhance cognition in rats and decrease voluntary ethanol consumption and preference in rats . These findings suggest that Desformylflustrabromine Hydrochloride could be a potential therapeutic candidate for cognitive impairment and substance abuse disorders .
Biochemische Analyse
Biochemical Properties
Desformylflustrabromine Hydrochloride selectively increases the ionic current through α4β2 in the presence of acetylcholine . It displays 14.7-fold selectivity for α4β2 over homomeric (α7) receptors . It has been found to be a positive allosteric modulator for the α2β2 subtype of neuronal nicotinic acetylcholine receptor .
Cellular Effects
Desformylflustrabromine Hydrochloride has been shown to have moderate cytotoxic effects on HCT-116 cells . It also has been found to attenuate the delay-induced impairment in novel object recognition task performance and facilitate cognitive flexibility in the attentional set-shifting task in rats .
Molecular Mechanism
Desformylflustrabromine Hydrochloride exerts its effects at the molecular level by binding in the ion channel of muscle-type nicotinic acetylcholine receptors . It also relieves the inhibition of both α2β2 and α4β2 nicotinic acetylcholine receptors by β-Amyloid (1–42) Peptide .
Temporal Effects in Laboratory Settings
The effects of Desformylflustrabromine Hydrochloride over time in laboratory settings are not extensively studied yet. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models .
Dosage Effects in Animal Models
In animal models, Desformylflustrabromine Hydrochloride has been shown to selectively reduce ethanol but not sucrose consumption in the intermittent access two-bottle choice model of voluntary ethanol consumption . It also decreased preference for ethanol in both male and female rats .
Metabolic Pathways
It is known to interact with α4β2 and α2β2 nicotinic acetylcholine receptors .
Transport and Distribution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desformylflustrabromine Hydrochloride involves several steps. The initial step includes the formation of the indole core, followed by bromination and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Desformylflustrabromine Hydrochloride is achieved through a series of well-controlled chemical reactions. The process begins with the synthesis of the indole core, followed by bromination and functionalization steps. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Desformylflustrabromine-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Produkte führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Produkte erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Flustrabromine: Another indole alkaloid with similar modulatory effects on nicotinic acetylcholine receptors.
Desformylflustrabromine: The parent compound without the hydrochloride group, also a modulator of nicotinic acetylcholine receptors.
Uniqueness: Desformylflustrabromine Hydrochloride is unique due to its high selectivity and potency as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptors . This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Eigenschaften
IUPAC Name |
2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZWEAPBLKXKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

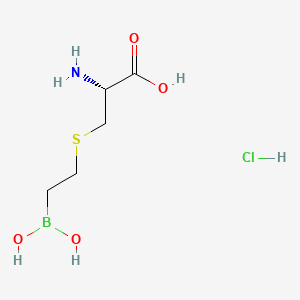

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)
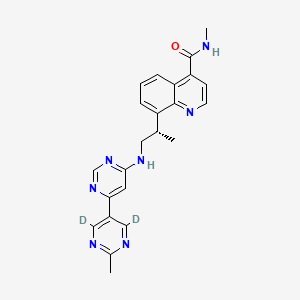
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B560190.png)
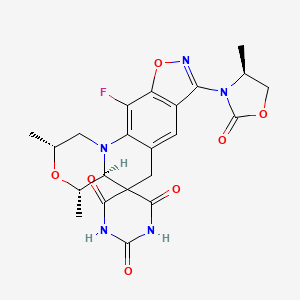
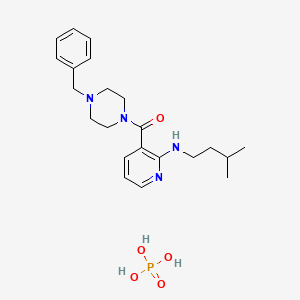
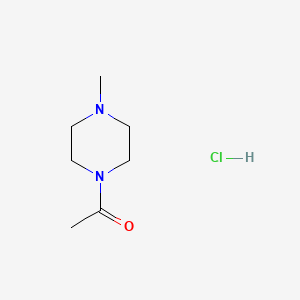
![8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)

